Leucodin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Leucodin can be synthesized from (+)-costunolide, a common germacranolide. The formation of this compound from (+)-costunolide involves multiple enzymatic steps, including the action of cytochrome P450 enzymes. The process is oxygen-dependent and can be inhibited by cytochrome P450 inhibitors or carbon monoxide .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from plant sources such as Gynoxys verrucosa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic techniques to isolate and purify this compound .

化学反応の分析

Types of Reactions

Leucodin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

Reduction: Enoate reductase is commonly used.

Substitution: Various organic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include other sesquiterpene lactones such as 11(S),13-dihydrocostunolide .

科学的研究の応用

Pharmacological Properties

Leucodin exhibits several pharmacological effects that contribute to its therapeutic potential:

- Antihypertensive Effects : Research indicates that this compound possesses antihypertensive properties. It has been shown to induce vasorelaxation through mechanisms involving calcium channel blockade and nitric oxide production. In vivo studies demonstrated significant reductions in blood pressure in animal models, suggesting its potential use in managing hypertension .

- Antioxidant Activity : this compound is believed to have antioxidant properties, which may help mitigate oxidative stress in various biological systems. This activity supports its role in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways could be beneficial in managing skin diseases and other inflammatory disorders .

Clinical Applications

This compound's potential clinical applications span various fields:

- Dermatology : The compound has been explored for its role in dermatologic conditions such as photoprotection and treatment of skin cancers. Clinical studies indicate that this compound may enhance the efficacy of photodynamic therapy for actinic keratosis and provide symptomatic relief for conditions like atopic dermatitis .

- Cancer Prevention : Preliminary studies suggest that this compound may help prevent cancer by inhibiting UV-induced DNA damage and mutagenesis. Its role in reducing oxidative damage positions it as a promising candidate for cancer prevention strategies .

- Vascular Health : Given its antihypertensive effects, this compound may serve as a therapeutic agent for cardiovascular diseases, particularly those associated with hypertension .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

作用機序

Leucodin exerts its effects through various molecular targets and pathways:

Cytotoxic Activity: It induces cell death in human leukemia cells by interfering with cellular processes.

Enzymatic Pathways: Involves cytochrome P450 enzymes and other enzymatic steps in its biosynthesis and metabolism.

類似化合物との比較

Leucodin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Costunolide: A precursor in the biosynthesis of this compound.

Dihydrocostunolide: Another sesquiterpene lactone derived from costunolide.

Matricarin: A related compound with similar biological activities

This compound stands out due to its specific cytotoxic activity against human leukemia cells and its potential therapeutic applications.

生物活性

Leucodin is a naturally occurring guaianolide, a type of sesquiterpene lactone, primarily derived from plants in the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through detailed research findings, data tables, and relevant case studies.

This compound is synthesized enzymatically from costunolide, another sesquiterpene lactone. The biosynthetic pathway involves multiple enzymes, particularly cytochrome P450 enzymes, which are crucial for the conversion of costunolide to this compound. The process is dependent on cofactors such as NADPH and oxygen, with significant inhibition observed when carbon monoxide is present, indicating the involvement of cytochrome P450 in its formation .

Table 1: Enzyme Activity in this compound Biosynthesis

| Enzyme | Cofactor | Product Formation (%) |

|---|---|---|

| (+)-costunolide synthase | NADPH | 100 ± 3 |

| Unknown enzyme (hypothetical) | None | 0 ± 0 |

| Cytochrome P450 enzyme | NADPH + NADH | 65 ± 19 |

Biological Activities

The biological activities of this compound have been extensively studied. Notably, it has demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The IC50 values for these activities are reported as follows:

These findings suggest that this compound may be beneficial in treating conditions characterized by inflammation.

Table 2: Biological Activity of this compound

| Biological Activity | Target Enzyme | IC50 (µg/ml) |

|---|---|---|

| COX-2 Inhibition | COX-2 | 129 |

| iNOS Inhibition | iNOS | 160 |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both bacterial and fungal strains. The compound's effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus highlights its potential as a natural antimicrobial agent.

Case Study Example: Use in Chronic Inflammation

A clinical case study involving patients with rheumatoid arthritis explored the use of natural compounds with anti-inflammatory properties. Although this compound was not directly tested, similar compounds showed reductions in inflammatory markers and improved patient outcomes when included in treatment regimens.

特性

IUPAC Name |

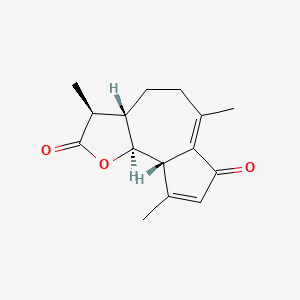

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPSSVHNEGMBDQ-NUZBWSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170810 | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17946-87-1 | |

| Record name | Leukomisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17946-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetoxymatricarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETOXYMATRICARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Leucomisine?

A1: Research suggests that Leucomisine possesses several biological activities, including:

- Anti-allergic activity: Leucomisine exhibits potent inhibitory activity against β-hexosaminidase release from RBL-2H3 cells, suggesting anti-allergic potential. []

- Anti-inflammatory activity: Studies indicate Leucomisine can attenuate inflammatory responses, potentially via modulation of the P2X7 receptor pathway. []

- Antibacterial and immunostimulatory activity: Leucomisine demonstrates antibacterial properties and can stimulate phagocytosis. [, ]

- Anti-hyperlipidemic activity: Leucomisine has been shown to reduce serum free fatty acids and triacylglycerols, and hepatic triacylglycerol content in a rat model of ethanol-induced hyperlipidemia. [] This effect may be attributed to inhibition of lipolysis in adipose tissue. []

- Hypotensive and vasorelaxant effects: Leucomisine exhibits hypotensive and vasorelaxant properties, potentially through calcium channel blockade and nitric oxide production. []

Q2: How does Leucomisine exert its anti-inflammatory effects?

A2: While the exact mechanisms are still under investigation, research suggests that Leucomisine may attenuate inflammation by targeting the P2X7 receptor pathway. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.

Q3: What is the molecular formula and weight of Leucomisine?

A3: Leucomisine has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol.

Q4: What spectroscopic data is available for Leucomisine?

A4: Leucomisine has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the compound's structure and stereochemistry. [, , ]

- Mass Spectrometry (MS): EI-MS and CI-MS data have been used to determine the molecular weight and fragmentation pattern of Leucomisine. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the compound's chromophores and can aid in its identification. []

Q5: Has Leucomisine been synthesized?

A5: Yes, Leucomisine has been successfully synthesized along with several other guaianolides. This synthesis involved a common cationic intermediate derived from (11S)-1β-(mesyloxy) eudesm-3-eno-12,6α-lactone. []

Q6: What analytical methods are used to identify and quantify Leucomisine?

A6: Commonly used analytical techniques include:

- Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for initial identification and separation. [, , ]

- High Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for both qualitative and quantitative analysis. [, , , ]

- Gas Chromatography (GC): GC, often coupled with MS, allows for the separation and identification of volatile compounds, including Leucomisine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。